molecular formula C8H14N2O B13997566 3-Isopropyl-4,4-dimethyl-4,5-dihydro-1h-pyrazol-5-one CAS No. 90152-74-2

3-Isopropyl-4,4-dimethyl-4,5-dihydro-1h-pyrazol-5-one

Cat. No.: B13997566
CAS No.: 90152-74-2
M. Wt: 154.21 g/mol
InChI Key: UYSWRBDQVFCCMX-UHFFFAOYSA-N
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Description

3-Isopropyl-4,4-dimethyl-4,5-dihydro-1h-pyrazol-5-one is a heterocyclic compound with a pyrazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-4,4-dimethyl-4,5-dihydro-1h-pyrazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl hydrazine with 4,4-dimethyl-3-oxobutanoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-4,4-dimethyl-4,5-dihydro-1h-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized pyrazolone compounds.

Scientific Research Applications

3-Isopropyl-4,4-dimethyl-4,5-dihydro-1h-pyrazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Isopropyl-4,4-dimethyl-4,5-dihydro-1h-pyrazol-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydro-1H-pyrazol-5-one
  • 3-Methyl-4,5-dihydro-1H-pyrazol-5-one
  • 4,4-Dimethyl-4,5-dihydro-1H-pyrazol-5-one

Uniqueness

3-Isopropyl-4,4-dimethyl-4,5-dihydro-1h-pyrazol-5-one is unique due to its specific isopropyl and dimethyl substitutions, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

90152-74-2

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

4,4-dimethyl-3-propan-2-yl-1H-pyrazol-5-one

InChI

InChI=1S/C8H14N2O/c1-5(2)6-8(3,4)7(11)10-9-6/h5H,1-4H3,(H,10,11)

InChI Key

UYSWRBDQVFCCMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=O)C1(C)C

Origin of Product

United States

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